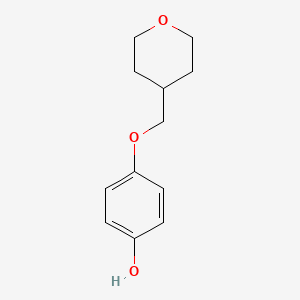

4-(Oxan-4-ylmethoxy)phenol

概要

説明

Synthesis Analysis

Phenols, including 4-(Oxan-4-ylmethoxy)phenol, can be synthesized through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . A mild, green, and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol .Molecular Structure Analysis

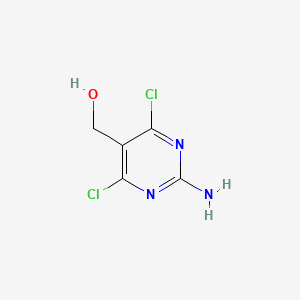

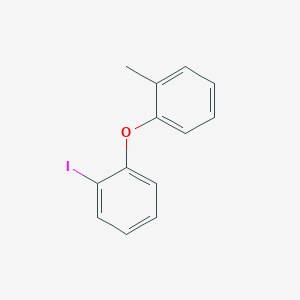

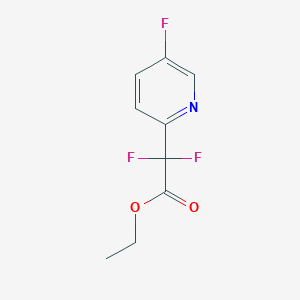

The molecular formula of 4-(Oxan-4-ylmethoxy)phenol is C12H16O3, and its molecular weight is 208.25 g/mol. The detailed molecular structure analysis would require more specific information or advanced analytical techniques.Chemical Reactions Analysis

Phenols, including 4-(Oxan-4-ylmethoxy)phenol, are known to undergo various chemical reactions. They can be oxidized to form quinones . They are also known to undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

Phenolic compounds, including 4-(Oxan-4-ylmethoxy)phenol, have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma. Their chemical properties include antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .科学的研究の応用

Pharmacodynamics

4-Methoxyphenol, also known as p-cresol, has antioxidant and anti-inflammatory properties that may be beneficial for treating certain conditions . It has been shown to scavenge free radicals and inhibit the activity of certain enzymes that are involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) .

Neuroprotective Properties

Animal studies have suggested that 4-methoxyphenol may have neuroprotective properties and could potentially be used to prevent or treat neurodegenerative diseases such as Parkinson’s disease .

Potential Treatment for Obesity

It has been suggested that 4-methoxyphenol could be used as a potential treatment for obesity, as it has been shown to decrease the activity of genes that are involved in lipid metabolism and increase energy expenditure in animals .

Disinfectant

4-Methoxyphenol is also used as a disinfectant .

Flavor and Fragrance Ingredient

It is used as a flavor and fragrance ingredient in some food products .

Intermediate in the Production of Antioxidants

One of its main uses is as an intermediate in the production of antioxidants, such as butylated hydroxytoluene (BHT). These antioxidants are commonly used in food packaging, cosmetics, and personal care products to prevent spoilage and extend shelf life .

Manufacturing of Pharmaceuticals and Agrochemicals

Another important application of 4-Methoxyphenol is in the manufacturing of pharmaceuticals and agrochemicals. It serves as a key building block for the synthesis of many drugs, including fluoroquinolone antibiotics and anticoagulants .

Electrophilic Bromination Procedure

A practical electrophilic bromination procedure for phenols and phenol–ethers was developed under efficient and very mild reaction conditions .

作用機序

Target of Action

Phenol is an antiseptic and disinfectant. It is active against a wide range of micro-organisms including some fungi and viruses .

Mode of Action

Phenol works by denaturing proteins and disrupting cell membranes, which leads to cell death. It is also used as an oral analgesic or anesthetic in products such as Chloraseptic to treat pharyngitis .

Biochemical Pathways

The biosynthesis of phenolic compounds in foods has been discussed, based on each class. The biosynthesis of secondary metabolites in foods may differ between plant species, due to the difference in the nature of the plant .

Pharmacokinetics

They are usually well absorbed in the small intestine, widely distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

The result of phenol’s action can vary depending on its concentration and the organism it is acting upon. At lower concentrations, it may only inhibit microbial growth, while at higher concentrations, it can kill cells .

Action Environment

The action of phenolic compounds can be influenced by environmental factors such as pH, temperature, and the presence of other substances. For example, the hydrogenation and hydrodeoxygenation of phenolic compounds was studied in the liquid phase over a Rh/silica catalyst at 323 K and 3 barg hydrogen pressure .

Safety and Hazards

将来の方向性

In recent decades, phenol synthesis by one-pot oxidation of benzene has aroused tremendous interest due to the enormous energy consumption of the three-step cumene method in the industry. Photocatalysis is promising for the selective conversion of benzene to phenol because it can proceed under mild reaction conditions .

特性

IUPAC Name |

4-(oxan-4-ylmethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10,13H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDBASQYKKAQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Oxan-4-ylmethoxy)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]-](/img/structure/B1444679.png)